5-Methoxy-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol
Overview
Description
5-Methoxy-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol is an organic compound with the molecular formula C14H16N2O2 It is known for its unique structure, which includes a methoxy group, a phenol group, and a pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol typically involves the reaction of 5-methoxy-2-hydroxybenzaldehyde with 4-methyl-2-aminomethylpyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications. Techniques such as crystallization, distillation, and chromatography are commonly used in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinone derivatives, while reduction of a nitro group would produce an amine .
Scientific Research Applications
5-Methoxy-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the pyridine derivative can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2-hydroxybenzaldehyde
- 4-Methyl-2-aminomethylpyridine
- 5-Methoxy-2-{[(4-methylpyridin-2-yl)amino]methyl}quinoline
Uniqueness
5-Methoxy-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and phenol groups provide reactivity in various chemical reactions, while the pyridine derivative enhances its potential biological activities .
Properties
IUPAC Name |
5-methoxy-2-[[(4-methylpyridin-2-yl)amino]methyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-5-6-15-14(7-10)16-9-11-3-4-12(18-2)8-13(11)17/h3-8,17H,9H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPAXNKEFGDYCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCC2=C(C=C(C=C2)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701325983 | |
Record name | 5-methoxy-2-[[(4-methylpyridin-2-yl)amino]methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701325983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648940 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
306730-32-5 | |
Record name | 5-methoxy-2-[[(4-methylpyridin-2-yl)amino]methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701325983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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